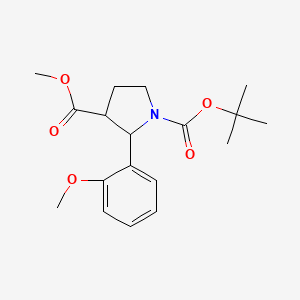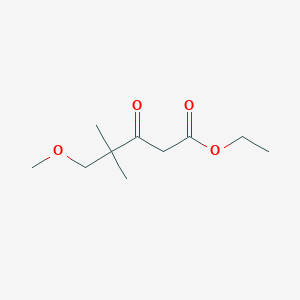
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by its unique structure, which includes a methoxy group, a dimethyl group, and an oxo group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. One common method involves the reaction of 5-methoxy-4,4-dimethyl-3-oxopentanoic acid with ethanol under reflux conditions, using sulfuric acid as a catalyst. The reaction is carried out in a solvent such as toluene to facilitate the removal of water formed during the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-methoxy-4,4-dimethyl-3-oxopentanoic acid.
Reduction: Formation of 5-methoxy-4,4-dimethyl-3-hydroxypentanoate.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The oxo group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.
Comparison with Similar Compounds
Ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate can be compared with similar compounds such as:
Methyl 4,4-dimethyl-3-oxopentanoate: Lacks the methoxy group, resulting in different reactivity and applications.
Ethyl 4,4-dimethyl-3-oxopentanoate: Similar structure but without the methoxy group, leading to variations in chemical behavior.
Ethyl 5-methoxy-3-oxopentanoate: Similar but lacks the dimethyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 5-methoxy-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C10H18O4/c1-5-14-9(12)6-8(11)10(2,3)7-13-4/h5-7H2,1-4H3 |
InChI Key |
FWMORVUUZASNCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


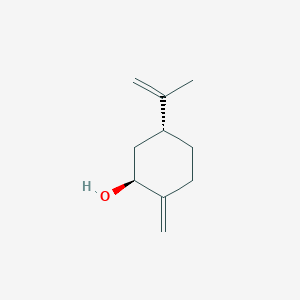
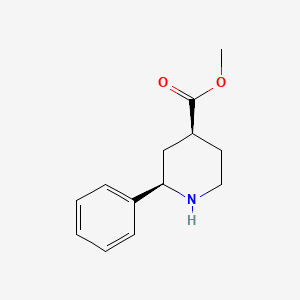
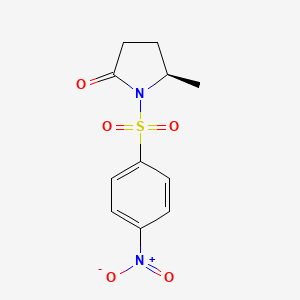
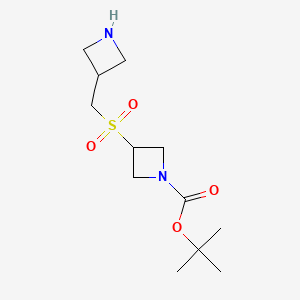
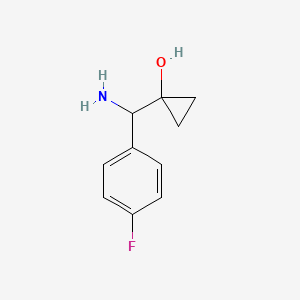
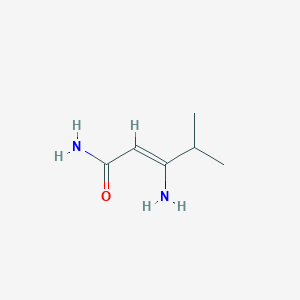
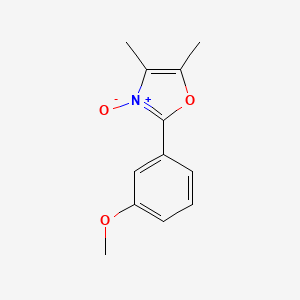
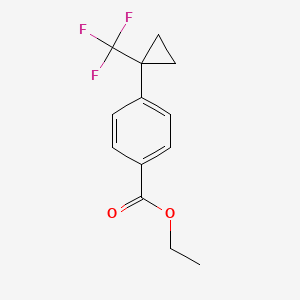
![4,6,7,8,9,9a-hexahydro-3H-pyrazino[2,1-c][1,4]oxazin-1-one;dihydrochloride](/img/structure/B13909478.png)
![4-Fluoropyrazolo[1,5-A]pyridine](/img/structure/B13909507.png)
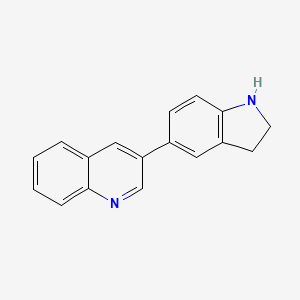
![Sodium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoate](/img/structure/B13909521.png)
